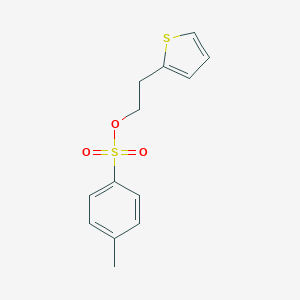

2-(2-Thienyl)ethyl toluene-p-sulphonate

Description

Properties

IUPAC Name |

2-thiophen-2-ylethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPRKWVEMYDPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193429 | |

| Record name | 2-(2-Thienyl)ethyl toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40412-06-4 | |

| Record name | 2-Thiopheneethanol, 2-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40412-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneethanol tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040412064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Thienyl)ethyl toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-thienyl)ethyl toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEETHANOL TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKB7RKL3U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Thienyl)ethyl toluene-p-sulphonate

This guide provides a comprehensive overview of the synthesis of 2-(2-thienyl)ethyl toluene-p-sulphonate, a critical intermediate in the pharmaceutical industry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core methodologies, mechanistic principles, and practical considerations for its efficient preparation.

Introduction: The Significance of 2-(2-Thienyl)ethyl toluene-p-sulphonate

2-(2-Thienyl)ethyl toluene-p-sulphonate, also known as 2-(2-thienyl)ethyl tosylate, is a sulfonate ester of significant interest in organic synthesis.[1] Its molecular structure incorporates a thiophene ring linked to an ethyl group which is, in turn, esterified with p-toluenesulfonic acid.[2] This compound serves as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet agent clopidogrel and the dopamine agonist rotigotine.[3][4][5] The tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions, a property extensively utilized in the construction of more complex molecular architectures.[1][6]

Table 1: Physicochemical Properties of 2-(2-Thienyl)ethyl toluene-p-sulphonate

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₃S₂[3][7] |

| Molecular Weight | 282.38 g/mol [3][7] |

| Appearance | Pale yellow to off-white crystalline solid[1][2][3] |

| Melting Point | 30-34 °C[1][3] |

| Boiling Point | Approximately 433.2 °C[3][4] |

| Solubility | Slightly soluble in chloroform and ethyl acetate; insoluble in water.[3][4] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere due to moisture sensitivity.[3][4] |

Core Synthesis Methodology: Tosylation of 2-(2-Thienyl)ethanol

The primary and most efficient method for the synthesis of 2-(2-thienyl)ethyl toluene-p-sulphonate is the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl).[3][8] This reaction, known as tosylation, converts the alcohol's hydroxyl group, a poor leaving group, into a tosylate, which is an excellent leaving group.[6][9] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3][6]

The Critical Role of the Base and Catalyst

While traditional methods employed pyridine as both a solvent and a base, these often resulted in long reaction times and moderate yields.[3] Modern protocols utilize a non-nucleophilic base, such as triethylamine (TEA), in an inert solvent like toluene or dichloromethane.[8][10][11]

The key to enhancing reaction efficiency lies in the use of a pyridine-based catalyst, with N,N-dimethylaminopyridine (DMAP) being particularly effective.[8] The use of a catalyst like DMAP can dramatically increase the reaction rate, reducing the reaction time from over 24 hours to just a few hours, and significantly boosting the yield to upwards of 95%.[8] Other bases such as potassium hydroxide have also been reported to catalyze the reaction effectively.[11]

Optimized Laboratory-Scale Synthesis Protocol

This protocol describes a robust and high-yielding procedure for the synthesis of 2-(2-thienyl)ethyl toluene-p-sulphonate.

Materials:

-

2-(2-Thienyl)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

N,N-Dimethylaminopyridine (DMAP)

-

Toluene (anhydrous)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Ice bath

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-thienyl)ethanol (1.0 molar equivalent) in anhydrous toluene (approximately 4-5 volumes).

-

Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.2-1.5 equivalents) followed by a catalytic amount of N,N-dimethylaminopyridine (0.05-0.1 equivalents).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.05-1.2 equivalents) in anhydrous toluene and add it dropwise to the cooled reaction mixture via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 2 volumes) and brine (1 x 2 volumes).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Visualization

Caption: Simplified mechanism of alcohol tosylation.

Purification and Characterization

The crude product obtained after concentration is typically a pale yellow to light brown oil or a low-melting solid. [3][5]For most applications, the purity after a standard aqueous workup is sufficient. However, if higher purity is required, recrystallization from a suitable solvent system or column chromatography on silica gel can be employed.

The structure and purity of the synthesized 2-(2-thienyl)ethyl toluene-p-sulphonate can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. Key signals in the ¹H NMR spectrum include the aromatic protons of the thiophene and toluene rings, the ethyl chain protons, and the methyl protons of the tosyl group. [3]* Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonate group (S=O stretching) typically in the range of 1170-1190 cm⁻¹. [3][12]* Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. [3]

Conclusion

The synthesis of 2-(2-thienyl)ethyl toluene-p-sulphonate via the tosylation of 2-(2-thienyl)ethanol is a well-established and highly efficient method. The use of a catalytic amount of DMAP in conjunction with a base like triethylamine provides a rapid and high-yielding route to this important pharmaceutical intermediate. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving optimal results. This guide provides the necessary framework for researchers and professionals to successfully synthesize and characterize this valuable compound.

References

- CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents.

-

Tosylates And Mesylates - Master Organic Chemistry. Available at: [Link]

-

2-(2-thienyl)ethyl toluene-p-sulphonate|40412-06-4 - LookChem. Available at: [Link]

- EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents.

-

Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]

-

17.6: Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

-

Infrared spectrum of cellulose and cellulose tosylate. - ResearchGate. Available at: [Link]

- CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents.

-

2-Thiopheneethanol tosylate | C13H14O3S2 | CID 3682034 - PubChem - NIH. Available at: [Link]

-

FT-IR spectrum of tosyl cellulose acetate | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups - OrgoSolver. Available at: [Link]

- CN103351376A - Synthetic method of 2-thiophene ethylamine - Google Patents.

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - Semantic Scholar. Available at: [Link]

-

Mesylates and Tosylates with Practice Problems - Chemistry Steps. Available at: [Link]

-

Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 - YouTube. Available at: [Link]

-

Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - Royal Society Publishing. Available at: [Link]

-

2-(2-thienyl)ethyl toluene-p-sulphonate - ChemBK. Available at: [Link]

-

Ethyl p-methylbenzenesulfonate | C9H12O3S | CID 6638 - PubChem - NIH. Available at: [Link]

-

1H and 13C NMR spectra of compound 2a:. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]

- 4. 2-(2-thienyl)ethyl toluene-p-sulphonate|40412-06-4|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Thiopheneethanol tosylate | C13H14O3S2 | CID 3682034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 9. orgosolver.com [orgosolver.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

physical properties of 2-(2-Thienyl)ethyl tosylate

An In-Depth Technical Guide to the Physical Properties of 2-(2-Thienyl)ethyl Tosylate

Abstract

2-(2-Thienyl)ethyl tosylate (CAS No. 40412-06-4) is a pivotal sulfonate ester intermediate in the field of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, combining a thiophene ring with a reactive tosylate leaving group, makes it an essential building block for constructing more complex molecules, most notably in the synthesis of therapeutic agents such as the antiplatelet drug Clopidogrel and the dopamine agonist Rotigotine.[2][3][4][5] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind its characterization, synthesis protocols, and handling requirements, offering field-proven insights grounded in authoritative data.

Core Chemical and Physical Characteristics

The compound's utility is fundamentally linked to its physical state, solubility, and stability. At ambient temperature, it presents as a pale yellow to light brown, low-melting crystalline solid.[2][4][6] Its limited solubility in water but slight solubility in organic solvents like chloroform and ethyl acetate dictates the choice of reaction and purification media.[2][4][5]

A critical aspect for any researcher is the compound's sensitivity to moisture. The tosylate group is susceptible to hydrolysis, which necessitates specific storage conditions to maintain its integrity. It must be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8°C) to prevent degradation and ensure reproducible results in subsequent synthetic steps.[2][3][4][5]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 40412-06-4 | [1][3][4][7] |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [1][2][3][5] |

| Molecular Weight | 282.38 g/mol | [2][4][5][6] |

| Appearance | Pale yellow to greyish/light brown crystalline solid | [1][2][3][4] |

| Melting Point | 30.0 – 34.0 °C (often cited as 32°C) | [1][2][4] |

| Boiling Point | ~433.2 °C at 760 mmHg (Predicted) | [2][3][4][7] |

| Density | ~1.280 g/cm³ (Predicted) | [2][3][4][7] |

| Solubility | Insoluble in water; Slightly soluble in chloroform, ethyl acetate, and hot dioxane.[2][3][4][5] | |

| Refractive Index | ~1.586 | [3][7] |

| Flash Point | ~216 °C | [3] |

| Storage | Store under inert gas at 2–8°C; Moisture-sensitive.[2][3][4][5] |

Spectroscopic Profile for Structural Validation

Confirming the structural integrity of 2-(2-Thienyl)ethyl tosylate post-synthesis is paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. The self-validating nature of these protocols ensures that the material meets the required purity and identity specifications for further use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for verifying the presence and connectivity of protons in the molecule. The spectrum provides unambiguous evidence for the key functional groups.

-

Expert Insight: The downfield shift of the aromatic protons on the tosyl group (δ 7.68) is a direct consequence of the electron-withdrawing effect of the sulfonate group. Similarly, the triplet observed for the methylene protons adjacent to the oxygen (–CH₂O– at δ 4.32) confirms the ester linkage. The integration of these signals should correspond to the number of protons (2H, 3H, 2H, etc.), providing quantitative validation of the structure.

Table 2: Characteristic ¹H NMR Chemical Shifts (CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Inferred Structure |

| Aromatic (tosyl group) | 7.68 | Doublet (d) | Protons on the benzene ring adjacent to the sulfonate |

| Thienyl | 6.98–7.25 | Multiplet (m) | Three protons on the thiophene ring |

| Methylene (ester) | 4.32 | Triplet (t) | –CH₂O– adjacent to the tosylate oxygen |

| Methyl (tosyl) | 2.45 | Singlet (s) | –CH₃ of the tosyl group |

(Data sourced from Benchchem[2])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups based on their vibrational frequencies. For 2-(2-Thienyl)ethyl tosylate, the most telling signals are the strong absorptions from the sulfonate group.

-

Expert Insight: The sulfonate group (R-SO₂-O-R') has two distinct stretching vibrations for the S=O double bonds. The presence of two strong, sharp peaks around 1360 cm⁻¹ and 1175 cm⁻¹ is a definitive fingerprint for the tosylate moiety, confirming the success of the esterification reaction.[2]

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| S=O (Sulfonate) | ~1360 | Symmetric Stretch |

| S=O (Sulfonate) | ~1175 | Asymmetric Stretch |

(Data sourced from Benchchem[2] and NIST[8])

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering final confirmation of its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is typically observed.

-

Expert Insight: For this molecule, a key validation checkpoint is the detection of the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 283.046.[2] This corresponds to the molecular weight of 282.38 plus the mass of a proton, confirming the elemental composition C₁₃H₁₄O₃S₂.

Synthesis and Purification Workflow

The most common and industrially relevant synthesis of 2-(2-Thienyl)ethyl tosylate is the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl). The choice of base and solvent is critical for optimizing reaction time and yield.

Comparative Synthesis Methodologies

Historically, pyridine was used as both the solvent and the acid scavenger. However, this method suffers from long reaction times (24-48 hours) and moderate yields (70-75%) due to side reactions.[2] Modern protocols favor a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as toluene or dichloromethane, often with a catalyst.

-

Expert Insight (Causality): The use of triethylamine over pyridine is a deliberate choice to improve efficiency. Triethylamine is a stronger, non-nucleophilic base that efficiently scavenges the HCl byproduct without competing with the alcohol as a nucleophile. Adding a catalyst like N,N-dimethylpyridin-2-amine (DMAP) further accelerates the reaction by forming a highly reactive intermediate with TsCl, leading to higher yields (90-92%) in significantly shorter times (4-5 hours).[2] Toluene is preferred as a solvent for its low cost and ease of removal.[2]

Diagram 1: Catalyzed Synthesis Workflow

Caption: Catalyzed synthesis of 2-(2-Thienyl)ethyl tosylate.

Step-by-Step Laboratory Protocol

This protocol is a synthesized representation of established methods.[5][9][10]

-

Setup: In a clean, dry three-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve p-toluenesulfonyl chloride (1.05-1.2 equivalents) in anhydrous toluene or dichloromethane.

-

Cooling: Cool the solution in an ice-water bath to 0–5 °C. This is crucial to control the initial exothermic reaction and minimize side product formation.[2]

-

Addition of Reagents: To the cooled solution, add 2-(2-thienyl)ethanol (1.0 molar equivalent), followed by the slow, dropwise addition of triethylamine (1.2 equivalents).

-

Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylpyridin-2-amine (DMAP) (0.1 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-5 hours, monitoring by TLC or HPLC until the starting alcohol is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt. Wash the filtrate with saturated brine to remove any remaining water-soluble impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, often as a brown oil or low-melting solid.[5]

-

Purification: For higher purity, recrystallize the crude product from an ethanol/water mixture to obtain a pale yellow or off-white crystalline solid.[2]

Safety, Handling, and Applications

While not classified as acutely hazardous, 2-(2-Thienyl)ethyl tosylate requires careful handling in a laboratory setting.[11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated fume hood. As noted, the compound is moisture-sensitive, and exposure to air and water should be minimized.[12]

Its primary application lies in its role as a versatile synthetic intermediate. The tosylate group is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is exploited by medicinal chemists to introduce the 2-(2-thienyl)ethyl moiety into target molecules, a common structural motif in pharmaceuticals.[1]

Conclusion

2-(2-Thienyl)ethyl tosylate is a well-characterized compound whose physical and chemical properties are ideally suited for its role as a key intermediate in multi-step organic synthesis. Its low melting point, defined solubility profile, and distinct spectroscopic signatures provide a clear framework for its synthesis, purification, and validation. Understanding the causality behind the optimized synthetic protocols—specifically the choice of base, solvent, and catalyst—enables researchers to achieve high yields and purity, which is essential for advancing drug discovery and development programs.

References

-

2-(2-Thienyl)ethyl toluene-p-sulphonate | 40412-06-4. Benchchem. [Link]

-

2-(2-thienyl)ethyl toluene-p-sulphonate|40412-06-4. LookChem. [Link]

- Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate.

-

2-Thiopheneethanol Tosylate. Pharmaffiliates. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2-(2-Thienyl)-ethylium cation. SpectraBase. [Link]

-

2-(2-Thienyl)ethyl toluene-p-sulphonate. SIELC Technologies. [Link]

-

Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate. Patsnap. [Link]

- Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof.

-

2-Thiophenesulfonyl chloride. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-(2-thienyl)ethyl toluene-p-sulphonate CAS#: 40412-06-4 [m.chemicalbook.com]

- 5. 2-(2-thienyl)ethyl toluene-p-sulphonate | 40412-06-4 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Thiophenesulfonyl chloride [webbook.nist.gov]

- 9. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 10. Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Eureka | Patsnap [eureka.patsnap.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(2-Thienyl)ethyl p-toluenesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Intermediate

2-(2-Thienyl)ethyl p-toluenesulfonate, often referred to as 2-(2-thienyl)ethyl tosylate, is a sulfonate ester that holds significant strategic value in the landscape of organic synthesis and medicinal chemistry.[1] Its structure, featuring a thiophene ring linked to a p-toluenesulfonate (tosylate) group via an ethyl spacer, is not arbitrary.[2] This specific arrangement confers a high degree of reactivity, positioning the compound as a crucial building block for constructing more complex molecular architectures.[1] The tosylate moiety is an excellent leaving group, rendering the molecule susceptible to nucleophilic substitution reactions. This property is expertly exploited in multi-step syntheses, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, its critical applications, and essential handling procedures.

Part 1: Core Chemical and Physical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. 2-(2-Thienyl)ethyl p-toluenesulfonate is typically an off-white to pale yellow crystalline solid at room temperature.[4][5] It is characterized by its moisture sensitivity and limited solubility in water, but shows slight solubility in organic solvents like chloroform and ethyl acetate.[2][6][7]

| Identifier | Value | Source(s) |

| Chemical Name | 2-(2-Thienyl)ethyl p-toluenesulfonate | [2] |

| Synonyms | p-Toluenesulfonic acid 2-(2-thienyl)ethyl ester; 2-(2-Thienyl)ethyl tosylate | [1][6][8] |

| CAS Number | 40412-06-4 | [1][2][4] |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [1][2][6] |

| Molecular Weight | 282.38 g/mol | [2][6] |

| Appearance | White to pale yellow crystalline powder/solid | [1][4][7] |

| Melting Point | 30 - 34 °C | [1][2] |

| Boiling Point | ~433.2 °C at 760 mmHg | [2][6][9] |

| Density | ~1.28 g/cm³ | [6][7][9] |

| InChI Key | HLPRKWVEMYDPAU-UHFFFAOYSA-N | [2] |

| Solubility | Slightly soluble in chloroform, ethyl acetate; Insoluble in water | [2][6][7] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The primary route to synthesizing 2-(2-Thienyl)ethyl p-toluenesulfonate is the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl).[4] This reaction is a cornerstone of functional group manipulation in organic chemistry.

The Causality Behind the Method

The core of this synthesis is the conversion of a hydroxyl group (-OH) in the starting alcohol into a tosylate group (-OTs). The hydroxyl group is a notoriously poor leaving group in nucleophilic substitution reactions. By converting it to a tosylate, we create a highly stabilized anion upon departure, making it an excellent leaving group. This transformation "activates" the molecule for subsequent reactions. The use of a base, such as triethylamine or pyridine, is critical.[2] It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the esterification.[2] By neutralizing the acid, the base drives the reaction equilibrium towards the product, ensuring high conversion and preventing potential acid-catalyzed side reactions.[2]

Optimized Laboratory-Scale Synthesis Protocol

This protocol is a self-validating system, adapted from established industrial and patented methods to ensure high yield and purity.[5][7][10]

Materials:

-

2-(2-Thienyl)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Toluene (solvent)

-

N,N-Dimethylaminopyridine (DMAP) (optional catalyst)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-water bath

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-thienyl)ethanol (1.0 eq) and a catalytic amount of DMAP (e.g., 0.05 eq) in the chosen solvent (e.g., Toluene, 4 mL per gram of starting alcohol).[10]

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) to the flask.[5]

-

Controlled Basification: Cool the flask in an ice-water bath to 0-5 °C. Slowly add triethylamine (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.[5][7] The use of a pyridine-based catalyst like DMAP can significantly accelerate the reaction, reducing the time from 24-48 hours to as little as 1.5-3 hours.[2][10]

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature or gently heat to ~35°C and stir continuously.[5][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed (typically 2-24 hours, depending on catalyst use).

-

Workup and Isolation: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of the solvent.

-

Purification: Combine the organic filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary, but often the crude product is of sufficient purity for subsequent steps. The final product is typically a brown or pale yellow oil or low-melting solid.[5][7]

Caption: Role as a key intermediate in pharmaceutical synthesis.

Part 4: Analytical Characterization and Quality Control

Ensuring the purity and identity of a synthetic intermediate is a non-negotiable aspect of drug development. The "trustworthiness" of any protocol relies on a robust analytical validation system.

-

Chromatographic Methods: Purity is most commonly assessed using Gas Chromatography (GC), with typical specifications requiring ≥95% purity. [1][8]High-Performance Liquid Chromatography (HPLC) is also a suitable method for analysis and can be adapted for preparative separation to isolate impurities. [11]* Spectroscopic Confirmation: The structure of the compound is unequivocally confirmed using spectroscopic techniques. While detailed spectra are often proprietary, public databases indicate the availability of 13C NMR spectral data for reference. [12]Mass spectrometry would be used to confirm the molecular weight of 282.38 g/mol . [2][6]

Part 5: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 2-(2-Thienyl)ethyl p-toluenesulfonate is paramount for laboratory safety and maintaining product integrity.

-

Storage: The compound is moisture-sensitive. [2]It must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place. [7][13]Recommended storage temperatures are refrigerated, typically between 2-8 °C. [1][7]* Handling: Avoid contact with skin and eyes, as the compound can cause irritation. [4][14]Avoid the formation of dust and aerosols. [13]Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. [14]All handling should be performed in a well-ventilated area or a chemical fume hood. [13]* Environmental Hazards: The compound is classified as toxic to aquatic life with long-lasting effects. [9]Release into the environment should be avoided, and spills should be collected and disposed of as hazardous waste according to local regulations. [9]

References

-

LookChem. (n.d.). 2-(2-thienyl)ethyl toluene-p-sulphonate|40412-06-4. Retrieved from [Link]

- Google Patents. (n.d.). CN101560202B - Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate.

-

National Center for Biotechnology Information. (n.d.). 2-Thiopheneethanol tosylate. PubChem Compound Database. Retrieved from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). 2-(2-thienyl)ethyl toluene-p-sulphonate (CAS No.: 40412-06-4). Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Para-Toluenesulfonamide used for?. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-(2-Thienyl)ethyl toluene-p-sulphonate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]

- 3. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 4. Page loading... [guidechem.com]

- 5. 2-(2-thienyl)ethyl toluene-p-sulphonate | 40412-06-4 [chemicalbook.com]

- 6. 2-(2-thienyl)ethyl toluene-p-sulphonate|40412-06-4|lookchem [lookchem.com]

- 7. 2-(2-thienyl)ethyl toluene-p-sulphonate CAS#: 40412-06-4 [m.chemicalbook.com]

- 8. 2-(2-Thienyl)ethyl p-Toluenesulfonate | 40412-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 11. 2-(2-Thienyl)ethyl toluene-p-sulphonate | SIELC Technologies [sielc.com]

- 12. 2-Thiopheneethanol tosylate | C13H14O3S2 | CID 3682034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to 2-(2-Thienyl)ethyl p-Toluenesulfonate (CAS 40412-06-4): A Key Synthetic Intermediate in Pharmaceutical Development

Introduction

In the landscape of pharmaceutical development, the efficiency and success of synthesizing an Active Pharmaceutical Ingredient (API) often hinge on the quality and reactivity of its precursor molecules. 2-(2-Thienyl)ethyl p-toluenesulfonate (CAS No. 40412-06-4), a seemingly unassuming off-white solid, is a prime example of such a critical intermediate.[1][2] Its value lies not in any inherent biological activity of its own, but in its chemical architecture, which is masterfully designed for reactivity. This tosylate ester serves as a versatile and indispensable building block, particularly in the synthesis of prominent drugs such as the antiplatelet agent Clopidogrel and the dopamine agonist Rotigotine, used in treating Parkinson's disease.[1][3][4]

This guide provides an in-depth examination of 2-(2-Thienyl)ethyl p-toluenesulfonate, moving from its fundamental physicochemical properties and the chemical principles that govern its utility to its practical application in the synthesis of globally recognized medicines. For the research scientist and the drug development professional, understanding the nuances of this intermediate is key to optimizing synthetic routes and ensuring the purity and yield of the final API.

Physicochemical and Structural Properties

The compound is an organic molecule featuring a thiophene ring connected via an ethyl bridge to a p-toluenesulfonate (tosylate) group.[5] This combination of a sulfur-containing heterocycle and a highly effective leaving group dictates its chemical behavior and applications.[5][6]

Table 1: Core Properties of CAS 40412-06-4

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 40412-06-4 | [7] |

| IUPAC Name | 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate | [5][7] |

| Synonyms | 2-(2-Thienyl)ethyl p-toluenesulfonate, 2-Thiopheneethanol tosylate, p-Toluenesulfonic Acid 2-(2-Thienyl)ethyl Ester | [5][7] |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [5][6][7] |

| Molecular Weight | 282.38 g/mol | [7] |

| Appearance | White to yellow or orange crystalline powder/solid | [1][6] |

| Melting Point | 30.0 to 34.0 °C | [6][8] |

| Solubility | Soluble in organic solvents | [2] |

| Storage | 2 - 8 °C, protect from light and moisture |[3][7] |

The Chemistry of Activation: The Role of the Tosylate Group

The primary utility of 2-(2-Thienyl)ethyl p-toluenesulfonate in organic synthesis stems from the tosylate moiety, which functions as an excellent leaving group. The p-toluenesulfonate anion is highly stable due to the resonance delocalization of its negative charge across the three oxygen atoms and the benzene ring. This stability makes the C-O bond of the ester weak and susceptible to cleavage.

When a nucleophile attacks the electrophilic carbon atom adjacent to the oxygen, the tosylate group readily departs, taking the bonding electrons with it. This process, typically a nucleophilic substitution (Sₙ2) reaction, allows for the efficient and clean formation of a new carbon-nucleophile bond, making it a cornerstone reaction in pharmaceutical synthesis.[5][6]

Synthesis and Manufacturing Considerations

The standard laboratory and industrial synthesis of 2-(2-Thienyl)ethyl p-toluenesulfonate is a straightforward esterification reaction.[3] The process involves the reaction of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a non-nucleophilic base.

Detailed Synthesis Protocol

-

Reaction Setup: To a stirred solution of 2-(2-thienyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine or pyridine. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[3]

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride to the mixture. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir until the reaction is complete, typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is often purified by recrystallization to yield the final, high-purity crystalline solid.

Application in API Synthesis: A Case Study

The true value of 2-(2-Thienyl)ethyl p-toluenesulfonate is realized in its role as a key reactant in multi-step pharmaceutical syntheses. Its function is to introduce the 2-(2-thienyl)ethyl moiety into a more complex molecular scaffold.

Intermediate for Clopidogrel

Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease and other cardiovascular conditions. 2-(2-Thienyl)ethyl p-toluenesulfonate is described as an important intermediate in its synthesis.[1] In a typical synthetic route, the tosylate acts as an electrophile that alkylates an amine, forming a crucial C-N bond in the final Clopidogrel structure.

Analytical Characterization

Ensuring the purity of 2-(2-Thienyl)ethyl p-toluenesulfonate is paramount for its use in pharmaceutical manufacturing, as impurities can carry through to the final API. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity.[9]

Sample HPLC Protocol

A reverse-phase HPLC method can effectively separate the main compound from starting materials and byproducts.[9]

-

Column: C18 stationary phase (e.g., Newcrom R1).[9]

-

Mobile Phase: A gradient mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[9]

-

Detection: UV detector at a wavelength appropriate for the aromatic rings (typically ~254 nm).

-

Purpose: To quantify the purity of the intermediate and identify any process-related impurities.

Safety and Handling

While comprehensive toxicity data is limited, sulfonate esters are generally considered to have moderate toxicity.[2] Standard laboratory precautions should be observed.

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light and moisture to prevent degradation.[3][7]

Conclusion

2-(2-Thienyl)ethyl p-toluenesulfonate (CAS 40412-06-4) is a testament to the principle that a molecule's value is often defined by its reactivity and utility in synthesis. Its well-defined chemical properties, particularly the excellent leaving group ability of the tosylate, make it a highly reliable and efficient reagent. For researchers and developers in the pharmaceutical industry, this compound is not merely a catalog chemical but a key enabler in the construction of complex, life-saving APIs like Clopidogrel and Rotigotine. A thorough understanding of its synthesis, reactivity, and handling is fundamental to its successful application in drug development and manufacturing.

References

-

Synthesis of 2-(2-thienyl)-ethyl paratoluene sulfonate . PrepChem.com. [Link]

-

2-Thiopheneethanol tosylate | C13H14O3S2 | CID 3682034 . PubChem - NIH. [Link]

- A short and efficient synthesis of 4a-substitutedcis-hexahydro-1,2,3,4,4a,9a-carbazol-4-ones. CoLab.

-

2-(2-thienyl)ethyl toluene-p-sulphonate (CAS No.: 40412-06-4) . Manus Aktteva Biopharma LLP. [Link]

-

CAS 40412-06-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass. [Link]

-

Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives . PMC - NIH. [Link]

-

New 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives: Analogues of HEAT as ligands for the α1-adrenergic receptor subtypes . ResearchGate. [Link]

- US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron there

-

ChemInform Abstract: 1,2,3,9-Tetrahydro-4H-carbazol-4-one and 8,9-Dihydropyrido[1,2-a]indol-6(7H)-one from 1H-Indole-2-butanoic Acid . ResearchGate. [Link]

-

Separation of 2-(2-Thienyl)ethyl toluene-p-sulphonate on Newcrom R1 HPLC column . SIELC Technologies. [Link]

Sources

- 1. 2-(2-thienyl)ethyl toluene-p-sulphonate | 40412-06-4 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. CAS 40412-06-4: 2-Thiopheneethanol, 2-(4-methylbenzenesulf… [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. 40412-06-4 | CAS DataBase [chemicalbook.com]

- 9. 2-(2-Thienyl)ethyl toluene-p-sulphonate | SIELC Technologies [sielc.com]

A Technical Guide to the Solubility and Stability of 2-(2-Thienyl)ethyl Tosylate

Abstract: This technical guide provides an in-depth analysis of the solubility and stability of 2-(2-Thienyl)ethyl tosylate (CAS No. 40412-06-4), a key intermediate in pharmaceutical synthesis, notably for the drug Rotigotine.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's physicochemical properties, handling, and analytical characterization. We will explore its solubility profile across various organic solvents and provide a detailed experimental protocol for its determination. Furthermore, we will dissect its stability, outlining potential degradation pathways and presenting a robust, self-validating protocol for a stability-indicating assay.

Introduction and Physicochemical Profile

2-(2-Thienyl)ethyl tosylate, also known as 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate, is a sulfonate ester that plays a critical role as a versatile building block in organic synthesis.[3] Its structure features a thiophene ring linked via an ethyl chain to a p-toluenesulfonate (tosylate) group. The tosylate moiety is an excellent leaving group, a property that defines the compound's reactivity and is fundamental to its application in nucleophilic substitution and elimination reactions.[4][5] Understanding its solubility is paramount for reaction setup, solvent selection, and purification processes like crystallization, while knowledge of its stability is critical for ensuring the integrity of synthetic routes and for proper storage and handling.

Core Physicochemical Data

The fundamental properties of 2-(2-Thienyl)ethyl tosylate are summarized below, providing a baseline for its handling and application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [6][7] |

| Molecular Weight | 282.38 g/mol | [3][8] |

| Appearance | Pale yellow to light brown low-melting solid | [8][9] |

| Melting Point | 30.0 to 34.0 °C | [3][7] |

| Boiling Point | ~433.2 °C at 760 mmHg (Predicted) | [3][7] |

| Density | ~1.28 g/cm³ (Predicted) | [1][3] |

| CAS Number | 40412-06-4 | [6][7] |

Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[10] The polarity of 2-(2-Thienyl)ethyl tosylate, which contains both aromatic rings (thiophene, toluene) and a polar sulfonate ester group, dictates its solubility characteristics. Its relatively large non-polar surface area suggests limited solubility in highly polar solvents like water, while its polar functional group allows for dissolution in moderately polar to non-polar organic solvents.

Qualitative Solubility Data

Based on available data, the compound exhibits the following solubility behavior:

| Solvent | Solubility | Rationale |

| Water | Insoluble | The large hydrophobic structure outweighs the polarity of the sulfonate group.[9] |

| Chloroform | Slightly Soluble | Chloroform's moderate polarity can solvate the molecule.[1][3] |

| Ethyl Acetate | Slightly Soluble | Similar to chloroform, this ester solvent can engage in dipole-dipole interactions.[1][3] |

| Dioxane | Slightly Soluble (in hot) | Dioxane is a moderately polar ether that can solvate the compound, with solubility enhanced by heat.[9] |

| Toluene | Soluble | The presence of two aromatic rings in the solute makes it compatible with an aromatic solvent.[11] |

| Dichloromethane | Soluble | This common organic solvent effectively dissolves a wide range of organic compounds.[12] |

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a systematic approach to determine the solubility class of 2-(2-Thienyl)ethyl tosylate, providing a framework for solvent selection in synthesis and purification.[13][14]

Materials:

-

2-(2-Thienyl)ethyl tosylate

-

Small test tubes (13x100 mm)

-

Glass stirring rod

-

Graduated pipettes or micropipettes

-

Solvents: Deionized Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Concentrated H₂SO₄.

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of the compound into a test tube.

-

Add 0.75 mL of deionized water in 0.25 mL portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely. Given its known properties, it is expected to be insoluble.[9]

-

-

5% NaOH Solubility:

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.

-

Observe for dissolution. Solubility in NaOH would suggest the presence of a strong acidic functional group.[15] This is not expected for a tosylate ester.

-

-

5% HCl Solubility:

-

To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, shaking after each addition.

-

Observe for dissolution. Solubility in dilute acid indicates the presence of a basic functional group, such as an amine.[14] This is not applicable to this molecule.

-

-

Concentrated Sulfuric Acid Solubility:

-

CAUTION: Concentrated H₂SO₄ is highly corrosive. Perform this step in a fume hood with appropriate personal protective equipment.

-

Add 25 mg of the compound to 0.5 mL of cold, concentrated H₂SO₄.

-

Stir gently with a glass rod. Dissolution, often accompanied by a color change, indicates the presence of a neutral compound containing oxygen or sulfur, or an unsaturated hydrocarbon.[14][15]

-

-

Organic Solvent Solubility (e.g., Toluene, Ethyl Acetate):

-

Place 25 mg of the compound into a test tube.

-

Add the selected organic solvent dropwise while stirring until the solid dissolves or a total of 1 mL has been added. Record the approximate volume required.

-

Stability Profile and Degradation Pathways

The stability of 2-(2-Thienyl)ethyl tosylate is primarily governed by the reactivity of the tosylate group. As a derivative of p-toluenesulfonic acid, a strong acid, the tosylate anion is a very stable and therefore excellent leaving group.[4] This inherent reactivity makes the compound susceptible to degradation, particularly through nucleophilic attack.

General Storage and Handling: To maintain its integrity, 2-(2-Thienyl)ethyl tosylate should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[1][3] It is classified as moisture-sensitive, as water can act as a nucleophile leading to hydrolysis.[9]

Predicted Degradation Pathways

The primary degradation routes are predicted to be hydrolysis and elimination, driven by the tosylate's propensity to act as a leaving group.

-

Hydrolysis (Nucleophilic Substitution): In the presence of water (neutral, acidic, or basic conditions), the compound can undergo hydrolysis. The water molecule attacks the electrophilic carbon adjacent to the oxygen of the ester, displacing the tosylate group. This results in the formation of 2-(2-Thienyl)ethanol and p-toluenesulfonic acid . This reaction can proceed via an Sₙ1 or Sₙ2 mechanism depending on the conditions.

-

Elimination: Under strong basic conditions, an elimination reaction (e.g., E2 mechanism) can compete with or dominate over substitution. A base can abstract a proton from the carbon beta to the tosylate group, leading to the formation of a double bond and the expulsion of the tosylate leaving group. This would yield 2-vinylthiophene as the degradation product.[16]

Visualization of Degradation Pathways

The logical relationship between 2-(2-Thienyl)ethyl tosylate and its primary degradation products is illustrated below.

Caption: Predicted degradation pathways of 2-(2-Thienyl)ethyl tosylate.

Experimental Protocol: Stability-Indicating Assay Method (SIAM)

A stability-indicating assay is a validated analytical procedure that can accurately quantify the decrease of the active substance due to degradation.[17] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[18][19] This protocol describes the development of such a method.

Objective: To develop an HPLC method that separates the intact 2-(2-Thienyl)ethyl tosylate from its potential degradation products generated under forced degradation (stress) conditions.

Phase 1: Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of 2-(2-Thienyl)ethyl tosylate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 4-8 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1-4 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours, then dissolve for analysis.

-

Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.

-

Control Sample: Keep a stock solution protected from light at 2-8°C.

-

Neutralization: After the specified time, neutralize the acidic and basic samples before injection into the HPLC system.

Phase 2: HPLC Method Development & Validation

-

Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector. A PDA detector is preferred as it can help in peak purity analysis.[19]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase (Isocratic or Gradient):

-

Start with a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v).

-

Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and any new peaks (degradants).

-

If separation is poor, modify the mobile phase composition, pH (by adding buffers like acetate or phosphate), or switch to a gradient elution (e.g., increasing acetonitrile percentage over time).

-

-

Detection: Monitor at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 230 nm, determined by UV scan).

-

Method Validation (as per ICH Guidelines):

-

Specificity: Inject all stressed samples to demonstrate that the degradant peaks do not interfere with the parent peak.

-

Linearity: Analyze a series of dilutions of a standard solution to confirm the detector response is proportional to the concentration.

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound.

-

Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Conclusion

2-(2-Thienyl)ethyl tosylate is a compound of significant synthetic utility, whose successful application hinges on a thorough understanding of its solubility and stability. It is largely insoluble in water but soluble in common organic solvents like toluene and dichloromethane. Its primary liability is its susceptibility to nucleophilic attack, leading to hydrolysis or elimination under aqueous or basic conditions, respectively. Proper handling requires storage in a cool, dry, inert environment. For quantitative analysis and quality control, the development of a validated, stability-indicating HPLC method is essential to ensure the identity, strength, and purity of this critical pharmaceutical intermediate.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). 2-Thiopheneethanol tosylate. PubChem.

- Guidechem. (n.d.). 2-(2-thienyl)ethyl toluene-p-sulphonate 40412-06-4.

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sciencemadness.org. (n.d.). Elimination of Tosylates.

- Benchchem. (n.d.). 2-(2-Thienyl)ethyl toluene-p-sulphonate | 40412-06-4.

- Pharmaffiliates. (n.d.). 2-Thiopheneethanol Tosylate | CAS No: 40412-06-4.

- LookChem. (n.d.). 2-(2-thienyl)ethyl toluene-p-sulphonate|40412-06-4.

- Guidechem. (n.d.). 2-(2-thienyl)ethyl toluene-p-sulphonate 40412-06-4 wiki.

- MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.

- Master Organic Chemistry. (2015). Tosylates And Mesylates.

- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.

- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.

- Google Patents. (n.d.). CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(2-Thienyl)ethyl p-Toluenesulfonate 40412-06-4.

- ChemicalBook. (n.d.). 2-(2-thienyl)ethyl toluene-p-sulphonate | 40412-06-4.

- AmbioPharm. (n.d.). What is a stability indicating method?.

- PubMed. (n.d.). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations.

- Slideshare. (n.d.). Stability indicating assay.

- National Center for Biotechnology Information. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products.

- Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.

- Solubility of Things. (n.d.). Tosyl chloride.

Sources

- 1. 2-(2-thienyl)ethyl toluene-p-sulphonate|40412-06-4|lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 2-(2-thienyl)ethyl toluene-p-sulphonate | 40412-06-4 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. 2-Thiopheneethanol tosylate | C13H14O3S2 | CID 3682034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]

- 10. chem.ws [chem.ws]

- 11. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. sciencemadness.org [sciencemadness.org]

- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 18. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Thienyl)ethyl toluene-p-sulphonate: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-(2-Thienyl)ethyl toluene-p-sulphonate, a key intermediate in modern organic synthesis and pharmaceutical development. We will delve into its fundamental chemical properties, explore a validated synthesis protocol, and discuss its critical role in the creation of impactful therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Molecular and Physical Properties

2-(2-Thienyl)ethyl toluene-p-sulphonate, also known as 2-(2-Thienyl)ethyl tosylate, is a sulfonate ester that plays a pivotal role as a versatile building block in organic chemistry.[1] Its utility stems from the presence of a tosylate group, an excellent leaving group, which facilitates nucleophilic substitution reactions for the construction of more complex molecules.[1]

The compound's structure incorporates a thiophene ring, an ethyl linker, and a p-toluenesulfonate (tosylate) moiety. This combination of a sulfur-containing heterocycle and a highly reactive functional group makes it an invaluable precursor in various synthetic pathways.[1][2]

Quantitative Data Summary

For ease of reference, the key physicochemical properties of 2-(2-Thienyl)ethyl toluene-p-sulphonate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₄O₃S₂ | [1][2][3] |

| Molecular Weight | 282.38 g/mol | [2][3] |

| CAS Number | 40412-06-4 | [1][2][3] |

| Appearance | Off-white to pale yellow crystalline solid | [1][2][3][4] |

| Melting Point | 30 - 34 °C | [1][2] |

| Boiling Point | ~433.2 °C at 760 mmHg | [2][3][5] |

| Solubility | Slightly soluble in chloroform and ethyl acetate; Insoluble in water. | [2][3][5] |

| Storage Conditions | Store at 2 - 8 °C under an inert gas (e.g., Nitrogen or Argon). The compound is moisture-sensitive. | [1][2][3][6] |

Synthesis Protocol: Esterification of 2-(2-Thienyl)ethanol

The most common and industrially relevant method for synthesizing 2-(2-Thienyl)ethyl toluene-p-sulphonate is through the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl).[2][4][7] The choice of base and solvent is critical for optimizing reaction time and yield, preventing side reactions such as hydrolysis.[7]

Causality in Experimental Design

The reaction involves the nucleophilic attack of the hydroxyl group of 2-(2-thienyl)ethanol on the electrophilic sulfur atom of tosyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This neutralization is crucial as it drives the equilibrium towards the product side and prevents potential acid-catalyzed degradation of the starting materials or product. The use of a catalyst like N,N-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate, reducing the reaction time from over 24 hours to just a few hours and improving the yield to as high as 98%.[7]

Step-by-Step Laboratory Synthesis

The following protocol outlines a robust method for the preparation of 2-(2-Thienyl)ethyl toluene-p-sulphonate.

Materials:

-

2-(2-Thienyl)ethanol

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-Thienyl)ethanol (1.0 equivalent) and p-toluenesulfonyl chloride (1.1 equivalents) in a suitable solvent like toluene.[4][7]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the exothermic nature of the reaction upon adding the base.[4][7]

-

Base Addition: Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 20 °C.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, or gently heat to approximately 35 °C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 to 27 hours, depending on the specific conditions and catalysts used.[4][7]

-

Workup and Isolation: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt formed. Wash the filter cake with a small amount of the solvent (e.g., dichloromethane).[4]

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product is often obtained as a brown oil or a low-melting solid.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-(2-Thienyl)ethyl toluene-p-sulphonate.

Caption: Workflow for the synthesis of 2-(2-Thienyl)ethyl toluene-p-sulphonate.

Applications in Pharmaceutical Synthesis

The primary and most significant application of 2-(2-Thienyl)ethyl toluene-p-sulphonate is its role as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure is a key precursor for several widely used medications.

Key Intermediate for Antiplatelet and Neurological Drugs

-

Clopidogrel: This compound is a vital intermediate in the production of Clopidogrel, a potent antiplatelet agent used to prevent blood clots in patients who have had a heart attack or stroke.[2][4][5] The 2-(2-thienyl)ethyl moiety is a core structural feature of the final drug molecule.

-

Rotigotine: It also serves as an intermediate in the preparation of Rotigotine, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[4][5]

-

Neurological Conditions: Beyond these specific drugs, derivatives of 2-(2-Thienyl)ethyl toluene-p-sulphonate are actively researched for their potential in developing new therapies for neurological disorders, including Parkinson's disease.[2] Studies have explored the neuroprotective effects of its derivatives, linking them to the modulation of oxidative stress and apoptosis pathways in cellular models.[2]

The versatility of the tosylate leaving group allows for the straightforward introduction of the 2-(2-thienyl)ethyl group into various molecular scaffolds, making it an indispensable tool for medicinal chemists in the development of novel therapeutics.[1]

Conclusion

2-(2-Thienyl)ethyl toluene-p-sulphonate is more than a simple chemical compound; it is an enabling tool in pharmaceutical synthesis. Its well-defined properties and reliable synthesis protocols have solidified its importance in the manufacturing of life-saving drugs. For researchers and drug development professionals, a thorough understanding of this intermediate's chemistry and handling is fundamental to leveraging its full potential in the creation of next-generation therapeutics.

References

- CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate.

-

2-(2-thienyl)ethyl toluene-p-sulphonate|40412-06-4. LookChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]

- 3. 2-(2-thienyl)ethyl toluene-p-sulphonate|40412-06-4|lookchem [lookchem.com]

- 4. 2-(2-thienyl)ethyl toluene-p-sulphonate | 40412-06-4 [chemicalbook.com]

- 5. 2-(2-thienyl)ethyl toluene-p-sulphonate CAS#: 40412-06-4 [m.chemicalbook.com]

- 6. 2-(2-Thienyl)ethyl p-Toluenesulfonate | 40412-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 2-(2-thienyl)ethanol Tosylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of alcohols to tosylates is a cornerstone transformation in modern organic synthesis, pivotal for activating hydroxyl groups for subsequent nucleophilic substitution reactions. This guide provides an in-depth technical overview of the synthesis of 2-(2-thienyl)ethanol tosylate, a critical intermediate in the preparation of various pharmaceutically active compounds, including the dopamine agonist Rotigotine.[1][2] We will explore the underlying chemical principles, present a detailed and validated experimental protocol, and discuss essential characterization and safety protocols. The causality behind each experimental choice is elucidated to empower researchers with the knowledge to adapt and troubleshoot this fundamental reaction.

Strategic Overview: The "Why" of Tosylation

In drug development and complex molecule synthesis, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to the high basicity of the hydroxide anion (HO⁻).[3] The primary objective of tosylation is to convert this chemically recalcitrant group into a p-toluenesulfonate ester, or "tosylate" (-OTs). The tosylate anion is an excellent leaving group because its negative charge is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, making it the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8).

This strategic conversion is superior to direct halogenation with hydrohalic acids for several reasons:

-

Stereochemical Integrity: The reaction proceeds via a nucleophilic attack on the sulfur atom of p-toluenesulfonyl chloride (TsCl), leaving the C-O bond of the original alcohol intact. This ensures that the stereochemistry at the alcohol's carbon center is retained, a critical consideration in chiral molecule synthesis.[4][5]

-

Mild Conditions: The reaction is typically performed under non-acidic conditions, preventing potential side reactions like carbocation rearrangements that can occur with secondary and tertiary alcohols under strong acid catalysis.[3]

-

Versatility: The resulting tosylate is a stable, often crystalline solid that can be purified and then subjected to a wide array of nucleophilic substitution (SN2) or elimination (E2) reactions.[6]

The Reaction Unveiled: Mechanism & Key Parameters

The synthesis of 2-(2-thienyl)ethanol tosylate is achieved through the reaction of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride in the presence of a suitable base.

The Mechanism:

-

Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[7]

-

Chloride Displacement: This attack forms a tetrahedral intermediate which then collapses, displacing the chloride ion (Cl⁻) as a leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, deprotonates the resulting oxonium ion. This step is crucial as it neutralizes the generated hydrochloric acid (HCl), driving the equilibrium towards product formation.[7]

Critical Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or toluene are preferred to prevent the hydrolysis of the highly reactive TsCl.[8][9][10]

-

Base: Pyridine or triethylamine are standard choices. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive tosylpyridinium salt, which is then attacked by the alcohol.

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to manage the initial exotherm upon addition of the highly reactive TsCl.[8][9][11] Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.[8]

-

Catalyst (Optional): For sterically hindered or less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[6][8]

In the Lab: A Validated Protocol

This protocol provides a reliable method for the synthesis of 2-(2-thienyl)ethanol tosylate on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Moles (Equiv.) | Amount |

| 2-(2-thienyl)ethanol | C₆H₈OS | 128.19 | 1.0 | User-defined |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 1.2 - 1.5 | Calculated |

| Triethylamine (TEA) or Pyridine | C₆H₁₅N / C₅H₅N | 101.19 / 79.10 | 1.5 - 2.0 | Calculated |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~10 volumes |

| Deionized Water | H₂O | 18.02 | - | For work-up |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | For work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | For work-up |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | For drying |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Dropping funnel (optional)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Silica gel column chromatography setup

Step-by-Step Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-(2-thienyl)ethanol (1.0 eq.) in anhydrous dichloromethane (approx. 10 volumes).[8]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine or pyridine (1.5 eq.) to the stirred solution.[8]

-

TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.[8]

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting alcohol.[8]

-

Quenching & Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated NaHCO₃ solution, and finally with brine.[8][10]

-

Drying & Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(2-thienyl)ethanol tosylate.[8][10]

Overall Synthesis Workflow

Purification and Structural Verification

Purification

The crude product is typically purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent.[8] It is crucial to remove any unreacted TsCl, as it can interfere with subsequent reactions. An alternative method for removing excess TsCl involves reacting it with a cellulosic material like filter paper, followed by simple filtration.[12]

Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Signals corresponding to the thiophene ring protons, the ethyl bridge protons, the aromatic protons of the tosyl group, and the methyl singlet of the tosyl group. |

| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Functional group identification | Strong characteristic stretching frequencies for the sulfonyl group (S=O) around 1350 cm⁻¹ and 1175 cm⁻¹.[8] |